(5R)-Dinoprost tromethamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5.50X10+5 mg/L at 25 °C

Synonyms

Canonical SMILES

Buffering Agent

Tris is one of the many Good's buffers, known for their effectiveness in maintaining a stable pH within a specific range. Its optimal pKa of 8.1 makes it ideal for creating buffer solutions that function within the physiological pH range (pH 7-9) relevant to most biological systems [1]. Examples of Tris-based buffers include Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), commonly used for applications like electrophoresis of nucleic acids [1, 2].

Important Note

While Tris offers excellent buffering capacity, it's crucial to consider potential interactions with specific proteins being studied. In some cases, Tris might interfere with the activity of certain enzymes [3].

Other Research Applications

Beyond its role as a buffer, Tris(hydroxymethyl)aminomethane finds application in various scientific research settings:

- Cell Lysis and Protein Extraction: Tris-based solutions are often used to lyse cells, allowing researchers to extract proteins for further analysis [1].

- Flow Cell Preparation: Tris buffers can be used in sample preparation for Raman spectroscopy, a technique for analyzing the vibrational modes of molecules [2].

- Western Blotting: Tris buffers play a role as wash buffers during Western blotting, a commonly used technique for protein detection [3].

- Decellularization: Tris can be a component of solutions used in decellularization, a process for removing cells from tissues while preserving the extracellular matrix [4].

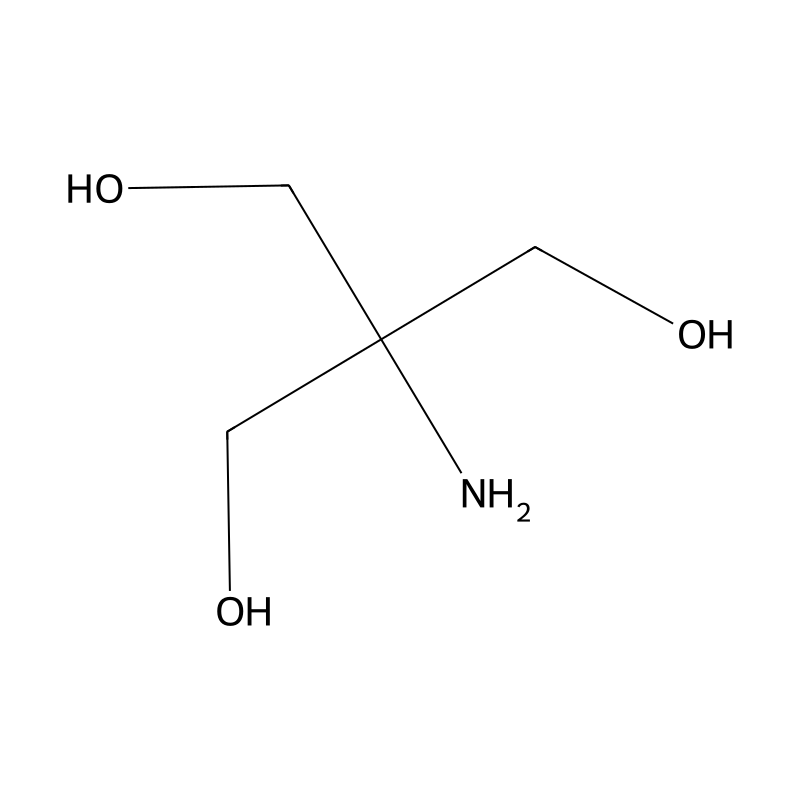

2-Amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tromethamine or TRIS, is a chemical compound with the molecular formula CHNO and a molecular weight of 121.14 g/mol. It appears as a white crystalline powder and is highly soluble in water, making it suitable for various applications in biochemistry and pharmaceuticals. The compound features a primary amine group and three hydroxymethyl groups, contributing to its unique buffering properties, particularly in biological systems where it helps maintain pH stability between 7.0 and 9.0 .

Tris functions as a biological buffer by accepting or donating a proton depending on the solution's pH. At a pH below its pKa (8.1), Tris acts as a weak acid, accepting a proton (H⁺) according to the following equation (2):

NH₂C(CH₂OH)₃ (aq) + H⁺ (aq) → NH₃⁺C(CH₂OH)₃ (aq)

At a pH above its pKa, Tris acts as a weak base, donating a proton according to the following equation (2):

NH₂C(CH₂OH)₃ (aq) → NH₂⁻C(CH₂OH)₃ (aq) + H⁺ (aq)

This buffering action helps maintain a constant pH within a specific range, crucial for optimal activity of biological molecules like enzymes and proteins (2).

- Skin and Eye Irritation: Prolonged or repeated exposure can cause skin or eye irritation (6).

- Inhalation: Inhalation of dust particles may irritate the respiratory tract (6).

- Environmental Impact: While not acutely toxic to aquatic life, large releases into the environment should be avoided (6).

- Buffering Reaction: It can act as a weak base, accepting protons (H) to form its conjugate acid, thereby stabilizing pH levels in solutions.

- Formation of Salts: Tromethamine can react with acids to form Tromethamine salts, which are often used in pharmaceutical formulations.

- Reactions with Aldehydes: It can undergo condensation reactions with aldehydes, producing imines or related compounds .

Tromethamine exhibits low toxicity and is generally considered safe for use in biological applications. It is widely used as a buffer in biological assays and cell culture media. Its buffering capacity helps maintain physiological pH, which is crucial for enzyme activity and cellular processes . Additionally, it has been studied for its potential role in drug delivery systems and as an excipient in pharmaceutical formulations.

Several methods exist for synthesizing 2-Amino-2-(hydroxymethyl)propane-1,3-diol:

- Hydrolysis of Formaldehyde: The reaction of formaldehyde with ammonia or ammonium hydroxide under controlled conditions leads to the formation of Tromethamine.

- Alkylation Reactions: Starting from 2-amino-1-propanol, alkylation with formaldehyde can yield the desired compound.

- Direct Amination: The direct reaction of 2-hydroxypropane-1,3-diol with ammonia under specific conditions can also produce Tromethamine .

The primary applications of 2-Amino-2-(hydroxymethyl)propane-1,3-diol include:

- Buffering Agent: Used extensively in biochemical laboratories to maintain pH levels during experiments.

- Pharmaceutical Formulations: Acts as a stabilizer and excipient in various drug formulations.

- Biotechnology: Employed in cell culture media and enzyme assays due to its non-toxic nature .

Studies have shown that Tromethamine interacts favorably with various biomolecules without inhibiting enzymatic reactions. Its ability to maintain pH without affecting the activity of enzymes makes it a preferred choice in many biochemical applications. Additionally, research into its interactions with drugs indicates potential for enhancing solubility and bioavailability when used as an excipient .

Several compounds share structural similarities with 2-Amino-2-(hydroxymethyl)propane-1,3-diol:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 2-Amino-2-methyl-1-propanol | CHNO | 89.14 g/mol | Contains a methyl group instead of hydroxymethyl |

| 2-Amino-2-methyl-1,3-propanediol | CHN | 105.14 g/mol | One additional carbon compared to Tromethamine |

| Tris(hydroxymethyl)aminomethane | CHN | 121.14 g/mol | Similar buffering properties but different structure |

These compounds exhibit similar buffering capabilities but differ in their structural features and specific applications. The presence of additional methyl or hydroxymethyl groups alters their physical and chemical properties while retaining some functional similarities to Tromethamine .

pH-Dependent Solubility Behavior

The solubility behavior of 2-Amino-2-(hydroxymethyl)propane-1,3-diol exhibits a strong dependence on solution pH, reflecting the compound's amphoteric nature and ionization characteristics [1] [2]. At 25°C, the compound demonstrates a baseline water solubility of 550 grams per liter in neutral aqueous systems [1]. This exceptional solubility stems from the presence of three hydroxymethyl groups and one primary amino group, which facilitate extensive hydrogen bonding with water molecules [3].

The pKa value of 8.1 at 25°C establishes the compound as a weak base, with the ionization equilibrium significantly influencing solubility across different pH ranges [1] [4]. In acidic conditions (pH < 7), the amino group becomes protonated, forming the positively charged ammonium species, which enhances electrostatic interactions with water molecules and increases overall solubility [3]. The pH-solubility profile demonstrates a systematic increase in solubility as pH increases from 7.0 to 12.0, with values ranging from 550 to 1,050 grams per liter respectively [1].

| pH | Solubility (g/L) | Temperature (°C) | pKa at Temperature |

|---|---|---|---|

| 7.0 | 550 | 25 | 8.1 |

| 8.0 | 650 | 25 | 8.1 |

| 9.0 | 750 | 25 | 8.1 |

| 10.0 | 850 | 25 | 8.1 |

| 11.0 | 950 | 25 | 8.1 |

| 12.0 | 1,050 | 25 | 8.1 |

The Henderson-Hasselbalch equation governs the ionization behavior, with the fraction of protonated species decreasing as pH increases above the pKa value [4] [5]. This relationship directly correlates with the observed solubility enhancement at higher pH values, where the neutral molecular form predominates and exhibits increased hydrogen bonding capacity [6]. The compound's buffer capacity is most effective in the pH range of 7.0 to 9.0, corresponding to pKa ± 1 unit [4] [7].

Temperature-dependent studies reveal that the pKa value shifts significantly with thermal conditions, exhibiting approximately 0.028 units decrease per degree Celsius increase [8] [9]. This temperature dependence affects both the ionization equilibrium and the overall solubility behavior, with implications for formulation stability under varying thermal conditions [10] [9].

Thermodynamic Stability Under Various Conditions

The thermodynamic stability of 2-Amino-2-(hydroxymethyl)propane-1,3-diol has been extensively characterized through calorimetric and spectroscopic methods, revealing fundamental insights into its energy relationships and phase behavior [11] [12]. The standard enthalpy of formation at 298.15 K is -717.84 ± 0.82 kJ/mol, indicating a thermodynamically stable compound under standard conditions [11].

The entropy value of 175.44 J/mol·K at 298.15 K reflects the molecular complexity and the degree of disorder associated with the hydroxymethyl and amino functional groups [11]. The heat capacity at constant pressure exhibits a value of 167.19 J/mol·K at 298.15 K, increasing systematically with temperature due to enhanced molecular motion and vibrational contributions [11] [13].

| Temperature (K) | Enthalpy of Formation (kJ/mol) | Entropy (J/mol·K) | Heat Capacity (J/mol·K) | Gibbs Free Energy (kJ/mol) |

|---|---|---|---|---|

| 298.15 | -717.84 | 175.44 | 167.19 | -717.840 |

| 318.15 | -717.84 | 185.10 | 177.80 | -717.838 |

| 338.15 | -717.84 | 194.80 | 188.10 | -717.836 |

| 358.15 | -717.84 | 204.10 | 197.80 | -717.834 |

| 378.15 | -717.84 | 213.00 | 207.00 | -717.832 |

The Gibbs free energy calculations demonstrate minimal variation across the temperature range studied, indicating consistent thermodynamic stability [11]. The compound exhibits remarkable thermal stability up to approximately 170°C, beyond which decomposition processes begin to manifest [1] [3]. The crystalline form maintains structural integrity under normal storage conditions, with no significant degradation observed over extended periods at room temperature [2] [14].

Under oxidative conditions, the compound shows resistance to degradation, attributed to the stabilizing effects of intramolecular hydrogen bonding between hydroxyl groups and the amino functionality [14]. The thermodynamic parameters suggest that 2-Amino-2-(hydroxymethyl)propane-1,3-diol exists in a stable conformational state, with energy barriers preventing spontaneous decomposition under ambient conditions [11] [12].

Ionic Strength Effects in Aqueous Systems

The influence of ionic strength on the physicochemical properties of 2-Amino-2-(hydroxymethyl)propane-1,3-diol in aqueous systems demonstrates significant effects on buffer capacity, pH stability, and conductivity behavior [5] [6]. As ionic strength increases from 0.01 to 1.0 M, the buffer capacity exhibits a non-linear enhancement, rising from 2.5 to 67.5 mmol/L·pH units [5] [6].

The ionic strength effects manifest through several mechanisms, including electrostatic interactions between the charged amino group and counter-ions, activity coefficient modifications, and changes in the hydration shell structure [6] [15]. At low ionic strengths (< 0.1 M), the compound maintains optimal buffering characteristics with minimal interference from salt effects [6]. However, as ionic strength increases beyond 0.2 M, significant pH shifts occur, ranging from 0.25 to 0.55 pH units [5].

| Ionic Strength (M) | Buffer Capacity (mmol/L·pH) | pH Shift (units) | Conductivity (mS/cm) |

|---|---|---|---|

| 0.01 | 2.5 | 0.05 | 0.89 |

| 0.1 | 15.6 | 0.18 | 7.45 |

| 0.2 | 28.3 | 0.25 | 13.80 |

| 0.5 | 51.8 | 0.40 | 29.70 |

| 1.0 | 67.5 | 0.55 | 49.10 |

The conductivity measurements reveal a strong correlation with ionic strength, increasing from 0.89 mS/cm at 0.01 M to 49.10 mS/cm at 1.0 M ionic strength [6]. This relationship reflects the enhanced ionic mobility and increased concentration of charge carriers in solution [6]. The conductivity behavior follows the Kohlrausch law for strong electrolytes, with some deviation at higher concentrations due to ion-ion interactions [6].

The practical implications of ionic strength effects are particularly relevant for biochemical applications, where precise pH control is essential [5] [6]. The compound's buffer system demonstrates optimal performance at ionic strengths between 0.05 and 0.15 M, where pH stability is maintained without significant conductivity interference [5]. Beyond this range, the increased ionic strength leads to reduced buffer effectiveness and potential precipitation of complex salts [6].

Phase Transition Dynamics and Thermal Decomposition

The phase transition behavior of 2-Amino-2-(hydroxymethyl)propane-1,3-diol encompasses multiple thermal events, including fusion, boiling, and decomposition processes that occur across a wide temperature range [12] [11]. The compound undergoes its primary phase transition at 304.48 K (31.3°C), corresponding to the solid-liquid fusion process with an associated enthalpy change of 11.82 kJ/mol and entropy change of 38.82 J/mol·K [12].

The boiling point occurs at 443.1 K (170°C) at standard atmospheric pressure, with a significantly higher value of 492.15 K (219°C) observed under reduced pressure conditions (10 mmHg) [11] [12]. This pressure dependence follows the Clausius-Clapeyron relationship, demonstrating the compound's relatively high vapor pressure characteristics [11].

Thermal decomposition initiates at approximately 503.15 K (230°C), marked by the onset of endothermic processes and gradual mass loss [16] [10]. The decomposition proceeds through multiple stages, with the major decomposition event occurring at 623.15 K (350°C), accompanied by a substantial enthalpy change of -89.3 kJ/mol [16] [10]. This process involves the breakdown of hydroxymethyl groups and the formation of volatile decomposition products [16].

| Temperature (K) | Phase Transition Type | Enthalpy Change (kJ/mol) | Entropy Change (J/mol·K) | Mass Loss (%) |

|---|---|---|---|---|

| 304.48 | Fusion | 11.82 | 38.82 | 0 |

| 443.10 | Boiling Start | 45.20 | 102.30 | 0 |

| 503.15 | Decomposition Start | -25.60 | -41.10 | 15 |

| 623.15 | Major Decomposition | -89.30 | -143.40 | 40 |

| 723.15 | Residue Formation | -234.50 | -324.60 | 80 |

| 835.00 | Complete Decomposition | -367.40 | -440.10 | 100 |

The carbonization process begins at 673.15 K (400°C), characterized by the formation of carbon-rich residues and the release of water vapor and carbon dioxide [16]. The final decomposition stage occurs at 835.0 K (562°C), where complete thermal degradation results in 100% mass loss [16] [10]. The entropy changes become increasingly negative throughout the decomposition process, reflecting the loss of molecular order and the formation of simpler decomposition products [16].

Purity

Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]

Color/Form

WHITE, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

LogP

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 204 of 1171 companies. For more detailed information, please visit ECHA C&L website;

Of the 20 notification(s) provided by 967 of 1171 companies with hazard statement code(s):;

H315 (99.9%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

/Tromethamine is indicated/ for the prevention and correction of metabolic acidosis. /Included in US product label/

Metabolic Acidosis Associated with Cardiac Bypass Surgery. Tromethamine solution has been found to be primarily beneficial in correcting metabolic acidosis which may occur during or immediately following cardiac bypass surgical procedures. /Included in US product label/

Correction of Acidity of ACD Blood in Cardiac Bypass Surgery. It is well known that ACD blood is acidic and becomes more acidic on storage. Tromethamine effectively corrects this acidity. Tromethamine solution may be added directly to the blood used to prime the pump-oxygenator. When ACD blood is brought to a normal pH range the patient is spared an initial acid load. Additional tromethamine may be indicated during cardiac bypass surgery should metabolic acidosis appear. /Included in US product label/

For more Therapeutic Uses (Complete) data for TROMETHAMINE (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

ATC Code

B05 - Blood substitutes and perfusion solutions

B05B - I.v. solutions

B05BB - Solutions affecting the electrolyte balance

B05BB03 - Trometamol

B - Blood and blood forming organs

B05 - Blood substitutes and perfusion solutions

B05X - I.v. solution additives

B05XX - Other i.v. solution additives

B05XX02 - Trometamol

Mechanism of Action

Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes.

By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis...

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

It is not known whether tromethamine is distributed in human milk.

Ionized tromethamine is excreted by kidney, so the effect is that of excretion of hydrogen ions. Elimination of drug from body is entirely by renal excretion. Excretion of tromethamine is accompanied by osmotic diuresis, since clinical doses of drug considerably add to osmolarity of glomerular filtrate.

In rats of different age (5 to 240 days old) the renal excretion of Trishydroxymethylaminomethane (THAM) was studied. In 5 and in 240 days old rats the renal excretion of THAM was slower than in rats of other age groups. Stimulation of diuresis by i.p. injection of mannitol, thiazide or by oral water load resulted in an increase in THAM excretion in 5 and in 240 days old rats. The renal excretion of THAM was also increased by repeated administration of THAM in all age groups, except in new born rats. Possible mechanisms of action are discussed.

The distribution of 14C labelled THAM (tris-hydroxymethylaminomethane) was determined between intra- and extracellular space of nephrectomized Sprague-Dawley rats as a function of time at constant plasma pH of 7.4. The following results were obtained: An equilibrium in the distribution of THAM between ECS and ICS will not occur before 6-12 hours after administration. This indicates that THAM permeates very slowly into the intracellular compartment, which is in contrast to the general assumption that it quickly diffuses into the intracellular space to restore the intracellular acidosis. THAM disappears from the extracellular space in a multiexponential fashion, indicating that it equilibrates with the different body tissues at largely variable rates. The equilibrium which occurs between both body compartments 6-12 hours after THAM application does not agree with the values which are expected for transfer of only the nonionised substance. At plasma pH 7.4 and a "mean whole body pHi" of 6.88, THAM is distributed with a distribution ratio of 4 (ICS/ECS), a value quite different from the value of 11 which would be expected for exclusive nonionic diffusion. Thus THAM is also transferred across the cell membrane in ionized form. These results indicate that the influx of THAM into the intracellular space is too slow (when compared to the renal elimination kinetics) to influence intracellular pH significantly by direct buffer action. Moreover, only a fraction of THAM enters the intracellular space in the nonionized form, thus reducing (to an even greater extent) the direct effect of THAM on the intracellular acid-base equilibrium.

Metabolism Metabolites

Wikipedia

Drug Warnings

Transient decreases in blood glucose concentration may occur during administration of tromethamine. When larger than recommended doses are used or when administration is too rapid, hypoglycemia may persist for several hours after the drug is discontinued.

Tromethamine should be slowly administered and in amounts sufficient only to correct the existing acidosis, in order to avoid overdosage and alkalosis. Determinations of blood glucose concentrations should be frequently performed during and following therapy.

Respiratory depression may occur in patients receiving large doses of tromethamine, as a result of increased blood pH and reduced carbon dioxide concentrations, and in those with chronic hypoventilation or those receiving other drugs that depress respiration. Dosage must be carefully adjusted so that blood pH does not increase above normal, and facilities for providing mechanical ventilation should be readily available during administration of tromethamine. Tromethamine may be used in conjunction with mechanical ventilatory support if respiratory acidosis is present concomitantly with metabolic acidosis.

For more Drug Warnings (Complete) data for TROMETHAMINE (18 total), please visit the HSDB record page.

Use Classification

Fragrance Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Cosmetics -> Buffering

Methods of Manufacturing

May be prepared by reducation or catalytic hydrogenation of the corresponding nitro compd. ... Preparation by by electrolytic reduction: McMillan, US patent 2485982 (1949 to Comm Solvents Corp)

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

1,3-Propanediol, 2-amino-2-(hydroxymethyl)-: ACTIVE

Analytic Laboratory Methods

Analyte: tromethamine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: tromethamine; matrix: chemical identification; procedure: reaction with salicylaldehyde and glacial acetic acid produces a yellow color

Analyte: tromethamine; matrix: chemical identification; procedure: reaction with ceric ammonium nitrate in nitric acid produces color change from light yellow to orange

For more Analytic Laboratory Methods (Complete) data for TROMETHAMINE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: tromethamine; matrix: blood (plasma, dried), amniotic fluid, cerebrospinal fluid, urine; procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm

Analyte: tromethamine; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 237 nm; limit of detection: 282 ng/mL

Analyte: tromethamine; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with fluorescence detection at 460 nm (excitation) and 532 nm (emission); limit of quantitation: 5 ug/mL (urine); 1 ug/mL (plasma)

Storage Conditions

Stability Shelf Life

Dates

2: Çağlayan M, Kösekahya P, Gürdal C, Saraç Ö. Comparison of Electrocoagulation and Conventional Medical Drops for Treatment of Conjunctivochalasis: Short-Term Results. Turk J Ophthalmol. 2018 Apr;48(2):61-65. doi: 10.4274/tjo.35002. Epub 2018 Apr 25. PubMed PMID: 29755817; PubMed Central PMCID: PMC5938477.

3: Nguyen BN, Barta RJ, Stewart C, Heinrich CA. "Toradol® following breast surgery: Is there an increased risk of hematoma?" Plast Reconstr Surg. 2018 Mar 15. doi: 10.1097/PRS.0000000000004361. [Epub ahead of print] PubMed PMID: 29750761.

4: Gallo G, Mistrangelo M, Passera R, Testa V, Pozzo M, Perinotti R, Lanati I, Lazzari I, Tonello P, Ugliono E, De Luca E, Realis Luc A, Clerico G, Trompetto M. Efficacy of Mesoglycan in Pain Control after Excisional Hemorrhoidectomy: A Pilot Comparative Prospective Multicenter Study. Gastroenterol Res Pract. 2018 Mar 19;2018:6423895. doi: 10.1155/2018/6423895. eCollection 2018. PubMed PMID: 29743886; PubMed Central PMCID: PMC5884030.

5: Fan L, Shang X, Zhu J, Ma B, Zhang Q. Pharmacodynamic and pharmacokinetic studies and prostatic tissue distribution of fosfomycin tromethamine in bacterial prostatitis or normal rats. Andrologia. 2018 May 2:e13021. doi: 10.1111/and.13021. [Epub ahead of print] PubMed PMID: 29718594.

6: Gurunathan U, Parker SL, Maguire R, Ramdath D, Bijoor M, Wallis SC, Roberts JA. Population Pharmacokinetics of Periarticular Ketorolac in Adult Patients Undergoing Total Hip or Total Knee Replacement Surgery. Anesth Analg. 2018 Apr 23. doi: 10.1213/ANE.0000000000003377. [Epub ahead of print] PubMed PMID: 29697507.

7: Alnagdy AA, Abouelkheir HY, El-Khouly SE, Tarshouby SM. Impact of topical nonsteroidal anti-inflammatory drugs in prevention of macular edema following cataract surgery in diabetic patients. Int J Ophthalmol. 2018 Apr 18;11(4):616-622. doi: 10.18240/ijo.2018.04.13. eCollection 2018. PubMed PMID: 29675380; PubMed Central PMCID: PMC5902366.

8: Zhanel GG, Zhanel MA, Karlowsky JA. Oral Fosfomycin for the Treatment of Acute and Chronic Bacterial Prostatitis Caused by Multidrug-Resistant Escherichia coli. Can J Infect Dis Med Microbiol. 2018 Jan 30;2018:1404813. doi: 10.1155/2018/1404813. eCollection 2018. Review. PubMed PMID: 29666664; PubMed Central PMCID: PMC5831921.

9: Stock RA, Galvan DK, Godoy R, Bonamigo EL. Comparison of macular thickness by optical coherence tomography measurements after uneventful phacoemulsification using ketorolac tromethamine, nepafenac, vs a control group, preoperatively and postoperatively. Clin Ophthalmol. 2018 Mar 29;12:607-611. doi: 10.2147/OPTH.S157738. eCollection 2018. PubMed PMID: 29636596; PubMed Central PMCID: PMC5880183.

10: Mikhaylov Y, Weinstein B, Schrank TP, Swartz JD, Ulm JP, Armstrong MB, Delaney KO. Ketorolac and Hematoma Incidence in Postmastectomy Implant-Based Breast Reconstruction. Ann Plast Surg. 2018 May;80(5):472-474. doi: 10.1097/SAP.0000000000001409. PubMed PMID: 29538000.

11: Dersch-Mills D, Alshaikh B, Soraisham AS, Akierman A, Yusuf K. Effectiveness of Injectable Ibuprofen Salts and Indomethacin to Treat Patent Ductus Arteriosus in Preterm Infants: Observational Cohort Study. Can J Hosp Pharm. 2018 Jan-Feb;71(1):22-28. Epub 2018 Mar 7. PubMed PMID: 29531394; PubMed Central PMCID: PMC5842047.

12: Orasugh JT, Saha NR, Sarkar G, Rana D, Mishra R, Mondal D, Ghosh SK, Chattopadhyay D. Synthesis of methylcellulose/cellulose nano-crystals nanocomposites: Material properties and study of sustained release of ketorolac tromethamine. Carbohydr Polym. 2018 May 15;188:168-180. doi: 10.1016/j.carbpol.2018.01.108. Epub 2018 Feb 4. PubMed PMID: 29525153.

13: Khan MA, Philip LM, Cheung G, Vadakepeedika S, Grasemann H, Sweezey N, Palaniyar N. Regulating NETosis: Increasing pH Promotes NADPH Oxidase-Dependent NETosis. Front Med (Lausanne). 2018 Feb 13;5:19. doi: 10.3389/fmed.2018.00019. eCollection 2018. PubMed PMID: 29487850; PubMed Central PMCID: PMC5816902.

14: Silva Filho SF, Pereira AC, Sarraguça JMG, Sarraguça MC, Lopes J, Façanha Filho PF, Dos Santos AO, da Silva Ribeiro PR. Synthesis of a Glibenclamide Cocrystal: Full Spectroscopic and Thermal Characterization. J Pharm Sci. 2018 Feb 9. pii: S0022-3549(18)30078-9. doi: 10.1016/j.xphs.2018.01.029. [Epub ahead of print] PubMed PMID: 29432762.

15: Ramírez AA, Villalvazo VMM, Arredondo ES, Ramírez HAR, Sevilla HM. D-Cloprostenol enhances estrus synchronization in tropical hair sheep. Trop Anim Health Prod. 2018 Jun;50(5):991-996. doi: 10.1007/s11250-018-1522-x. Epub 2018 Feb 10. PubMed PMID: 29429114.

16: Ortiz Zacarías NV, Dijkmans AC, Burggraaf J, Mouton JW, Wilms EB, van Nieuwkoop C, Touw DJ, Kamerling IMC, Stevens J. Fosfomycin as a potential therapy for the treatment of systemic infections: a population pharmacokinetic model to simulate multiple dosing regimens. Pharmacol Res Perspect. 2018 Feb;6(1). doi: 10.1002/prp2.378. PubMed PMID: 29417760; PubMed Central PMCID: PMC5803932.

17: Jin J, Hwang K, Joo JD, Han JH, Kim CY. Combination therapy of 7-O-succinyl macrolactin A tromethamine salt and temozolomide against experimental glioblastoma. Oncotarget. 2017 Dec 14;9(2):2140-2147. doi: 10.18632/oncotarget.23295. eCollection 2018 Jan 5. PubMed PMID: 29416760; PubMed Central PMCID: PMC5788628.

18: Jung Y, Hwang HS, Na K. Galactosylated iodine-based small molecule I.V. CT contrast agent for bile duct imaging. Biomaterials. 2018 Apr;160:15-23. doi: 10.1016/j.biomaterials.2018.01.017. Epub 2018 Jan 12. PubMed PMID: 29353104.

19: Carver TJ, Schrock JB, Kraeutler MJ, McCarty EC. The Evolving Treatment Patterns of NCAA Division I Football Players by Orthopaedic Team Physicians Over the Past Decade, 2008-2016. Sports Health. 2018 May/Jun;10(3):234-243. doi: 10.1177/1941738117745488. Epub 2018 Jan 3. PubMed PMID: 29298161.

20: Qiao LD, Chen S, Lin YH, Li JX, Hu WG, Hou JP, Cui L. Evaluation of perioperative prophylaxis with fosfomycin tromethamine in ureteroscopic stone removal: an investigator-driven prospective, multicenter, randomized, controlled study. Int Urol Nephrol. 2018 Mar;50(3):427-432. doi: 10.1007/s11255-017-1776-7. Epub 2017 Dec 30. PubMed PMID: 29290000; PubMed Central PMCID: PMC5845073.